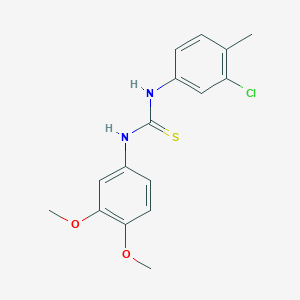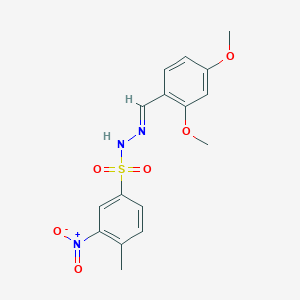
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea (CMPTU) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CMPTU belongs to the class of thiourea compounds that have been studied extensively for their biological activities.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions related to N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea that can be explored. One area of research is to investigate the potential use of this compound in treating neurodegenerative diseases. Another area of research is to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. In addition, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea can be synthesized by reacting 3-chloro-4-methylphenyl isothiocyanate with 3,4-dimethoxyaniline in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 146-148°C. The purity of this compound can be confirmed by using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-4-5-11(8-13(10)17)18-16(22)19-12-6-7-14(20-2)15(9-12)21-3/h4-9H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAJKYVSFZCBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)




![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)